molecular formula C32H60N6O12S B14081233 Biotin-PEG10-CH2CH2N3

Biotin-PEG10-CH2CH2N3

Cat. No.: B14081233
M. Wt: 752.9 g/mol
InChI Key: XCGOEHACOKGOEW-QMOZSOIISA-N
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Description

Biotin-PEG10-CH2CH2N3: is a compound that combines biotin, polyethylene glycol (PEG) with a chain length of 10 units, and an azide group. This compound is often used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical assays and purification processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG10-CH2CH2N3 typically involves the following steps:

    Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The activated biotin is then reacted with a PEG chain that has an amine group at one end, forming Biotin-PEG10.

    Azide Introduction: Finally, the PEGylated biotin is reacted with a compound containing an azide group, such as 2-azidoethanol, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.

    PEGylation in Bulk: The activated biotin is then reacted with PEG chains in large reactors.

    Azide Introduction in Bulk:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG10-CH2CH2N3 primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

    CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.

    SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.

Major Products:

    CuAAC: Forms a triazole linkage between the azide and alkyne groups.

    SPAAC: Also forms a triazole linkage but without the need for a catalyst.

Comparison with Similar Compounds

Properties

Molecular Formula

C32H60N6O12S

Molecular Weight

752.9 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C32H60N6O12S/c33-38-35-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-34-30(39)4-2-1-3-29-31-28(27-51-29)36-32(40)37-31/h28-29,31H,1-27H2,(H,34,39)(H2,36,37,40)/t28-,29-,31-/m0/s1

InChI Key

XCGOEHACOKGOEW-QMOZSOIISA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

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